beta-Amyloid (1-42) human

Description

Significance of Beta-Amyloid (1-42) in Protein Misfolding Disorders

Protein misfolding disorders, also known as proteinopathies, are a class of diseases characterized by the failure of proteins to fold into their correct functional three-dimensional shapes. mdpi.com This misfolding can lead to the aggregation of these proteins into insoluble structures, which can be toxic to cells. bmbreports.org

Beta-amyloid (1-42) is particularly significant in this context due to its high propensity to misfold and aggregate. pnas.org These aggregates can range from small, soluble oligomers to large, insoluble fibrils that form plaques. wikipedia.org Research suggests that the soluble oligomeric forms of beta-amyloid may be particularly toxic to nerve cells. wikipedia.orguni-konstanz.de The accumulation of these toxic aggregates is a hallmark of Alzheimer's disease and is believed to play a central role in the neurodegenerative cascade that leads to cognitive decline. creative-diagnostics.comcell-stress.com

Overview of Amyloid Precursor Protein (APP) Processing Pathways

The generation of beta-amyloid (1-42) is a result of the sequential cleavage of the Amyloid Precursor Protein (APP) by specific enzymes. creative-diagnostics.comoatext.com APP is a transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail. creative-diagnostics.com Its processing can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. biolegend.comcell-stress.com

Under normal physiological conditions, the majority of APP is processed through the non-amyloidogenic pathway . creative-diagnostics.comcell-stress.com In this pathway, APP is first cleaved by an enzyme called α-secretase. researchgate.netresearchgate.net This cleavage occurs within the beta-amyloid sequence, thus preventing the formation of the full-length Aβ peptide. oatext.com This initial cut releases a soluble ectodomain known as sAPPα and leaves a C-terminal fragment (CTFα or C83) embedded in the membrane. cell-stress.comresearchgate.net Subsequently, γ-secretase cleaves C83, producing a small peptide called p3 and the APP intracellular domain (AICD). cell-stress.comresearchgate.net

In contrast, the amyloidogenic pathway leads to the production of beta-amyloid peptides. creative-diagnostics.comcell-stress.com This pathway is initiated when APP is cleaved by β-secretase (also known as BACE1). mdpi.comoatext.com This cleavage generates a soluble ectodomain called sAPPβ and a membrane-bound C-terminal fragment (CTFβ or C99). oatext.comresearchgate.net The crucial step in this pathway is the subsequent cleavage of C99 by γ-secretase. oatext.comresearchgate.net This final cut releases the beta-amyloid peptide into the extracellular space, along with the AICD. creative-diagnostics.comresearchgate.net The amyloidogenic pathway primarily occurs in endosomes, which are acidic intracellular compartments. cell-stress.com

| Pathway | Initial Enzyme | Intermediate Fragment | Final Products | Significance |

|---|---|---|---|---|

| Non-amyloidogenic | α-secretase | C83 (CTFα) | sAPPα, p3, AICD | Prevents Aβ formation |

| Amyloidogenic | β-secretase (BACE1) | C99 (CTFβ) | sAPPβ, Beta-Amyloid (Aβ), AICD | Leads to Aβ production |

Distinctive Characteristics of Beta-Amyloid (1-42) Isoform

The γ-secretase cleavage of C99 is not precise and can occur at different positions, resulting in beta-amyloid peptides of varying lengths, typically ranging from 36 to 43 amino acids. wikipedia.org The two most common isoforms are beta-amyloid (1-40) and beta-amyloid (1-42). nih.govchemicalbook.com Although beta-amyloid (1-40) is the more abundant form, beta-amyloid (1-42) is considered more pathogenic. athenslab.grnih.gov

The key difference lies in the addition of two hydrophobic amino acid residues, Isoleucine (Ile) and Alanine (Ala), at the C-terminus of the Aβ(1-42) peptide. nih.gov This increased hydrophobicity makes Aβ(1-42) more prone to aggregation and the formation of fibrils, which are the main components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. pnas.orgwikipedia.orgnih.gov Studies have shown that Aβ(1-42) aggregates much faster and is more neurotoxic than Aβ(1-40). pnas.org This heightened toxicity and aggregation propensity are central to its role in the pathology of Alzheimer's disease. athenslab.gruni-konstanz.de

| Characteristic | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |

|---|---|---|

| Abundance | More abundant | Less abundant |

| Hydrophobicity | Less hydrophobic | More hydrophobic |

| Aggregation Propensity | Less prone to aggregation | Highly prone to aggregation |

| Neurotoxicity | Less neurotoxic | More neurotoxic |

| Role in Plaques | Found in cerebrovascular plaques | Predominant in neuritic plaques |

Structure

2D Structure

Properties

Molecular Formula |

C203H311N55O60S |

|---|---|

Molecular Weight |

4514 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214) |

InChI Key |

XPESWQNHKICWDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC4C=NC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Molecular and Structural Determinants of Beta Amyloid 1 42 Aggregation

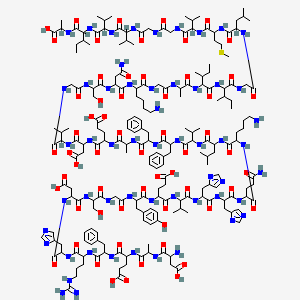

Monomeric Conformation and Stability

The monomeric form of Aβ42 is the fundamental building block of all subsequent aggregated species. biorxiv.org In solution, the Aβ42 monomer does not possess a stable three-dimensional structure; instead, it exists as a dynamically disordered random coil. biorxiv.orgmdpi.com While it lacks a fixed conformation, studies have shown that it can transiently populate various structural states. wikipedia.org

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that monomeric Aβ42 in aqueous solution is predominantly a random coil, with some studies indicating a β-sheet content of 12-25%. biorxiv.orgacs.org This contrasts with its more helical conformation in less polar environments, which is thought to be relevant to its state before cleavage from the amyloid precursor protein (APP). biorxiv.org

Despite its largely disordered nature, there is evidence that the Aβ42 monomer can transiently adopt fibril-like conformations. biorxiv.org One study identified a transient structure, accounting for 14% of observed conformations, where the C-terminal region (from K28 to A42) is remarkably similar to the structure within mature fibrils. biorxiv.org This suggests that the propensity to form the characteristic cross-β-sheet structure of amyloid fibrils may be inherent to the monomer itself.

The stability of the Aβ42 monomer is influenced by environmental factors such as pH and ionic strength. nih.gov Changes in these conditions can affect the charge state of the peptide and its colloidal stability, thereby influencing its aggregation propensity. nih.gov

| Property | Description | Source(s) |

| Predominant Conformation | Random coil | biorxiv.orgmdpi.com |

| Secondary Structure Content | 12-25% β-sheet in aqueous solution | biorxiv.org |

| Transient Structures | Can populate fibril-like conformations | biorxiv.org |

| Hydrodynamic Radius | 0.9–1.8 nm | biorxiv.org |

Oligomeric Species Formation and Characterization

The aggregation of Aβ42 monomers leads to the formation of a heterogeneous population of soluble oligomers, which are widely considered to be the most neurotoxic species in Alzheimer's disease. wikipedia.orgacs.orgnih.gov These oligomers can vary in size, morphology, and structural organization.

Soluble Oligomers: Mechanisms of Formation and Stability

Soluble Aβ42 oligomers form through the self-association of monomers. This process is thought to be driven primarily by hydrophobic interactions. acs.org The formation of these oligomers can be influenced by various factors, including the presence of detergents, which can stabilize oligomers of a defined size. acs.org For instance, incubation with sodium dodecyl sulfate (B86663) (SDS) can produce homogeneous and stable Aβ42 oligomers. acs.org

The stability of these early-stage aggregates differs significantly between Aβ42 and its shorter counterpart, Aβ40. Early-stage Aβ42 aggregates that are positive for the fibrillar conformation-specific antibody OC are resistant to denaturation by 4M urea (B33335) or guanidine (B92328) hydrochloride, but are sensitive to 1% SDS. nih.govnih.gov Interestingly, this sensitivity to SDS decreases over time, indicating a maturation process towards more stable structures. nih.govnih.gov

The size of soluble oligomers can range from dimers and trimers to much larger assemblies. nih.gov Studies have identified Aβ trimers as the primary nucleus for fibril formation. mdpi.com Techniques like gel electrophoresis have been used to characterize the size of these oligomers, revealing a smear of species with molecular weights ranging from 50 to 250 kDa. acs.org

The secondary structure of these oligomers is also a key characteristic. AFM-IR analysis has shown that early-stage Aβ42 oligomers possess a significant amount of parallel β-sheet structure, which is established early in the aggregation process and remains relatively consistent over time. acs.org

| Oligomer Type | Formation Conditions | Key Characteristics | Source(s) |

| Detergent-Stabilized Oligomers | Incubation with detergents like SDS or DPC | Homogeneous and stable, size can be controlled by detergent concentration. | acs.org |

| Metal-Stabilized Oligomers | Incubation with Zn(II) ions | Small, highly homogeneous, spherical species (12-30 nm). | nih.gov |

| Early-Stage OC-Positive Aggregates | Spontaneous aggregation immediately after SEC purification | Resistant to urea and guanidine hydrochloride, initially sensitive to SDS. | nih.govnih.gov |

Protofibrillar Intermediates

Protofibrils are considered to be transient, intermediate species in the aggregation pathway between soluble oligomers and mature fibrils. nih.gov They are typically described as curvilinear, beaded structures that are shorter and thinner than mature fibrils. researchgate.net Electron microscopy studies have shown the appearance of globular structures 4 to 5 nm in diameter that subsequently form short protofibrils. researchgate.net

These intermediates are soluble and have been shown to be biologically active, inducing both toxic and inflammatory responses. nih.gov The formation of protofibrils can be observed in vitro under conditions that are conducive to biophysical characterization. nih.gov Thioflavin T (ThT), a dye that binds to β-sheet structures, can be used to monitor the formation of protofibrils, although it binds more strongly to mature fibrils. nih.govnih.gov

The stability of protofibrils is a critical factor. Studies have shown that Aβ42 protofibrils are resistant to denaturation by urea and guanidine hydrochloride, highlighting their stable nature. nih.gov

Fibril and Plaque Formation Dynamics

The final stages of Aβ42 aggregation involve the formation of insoluble amyloid fibrils, which are the main component of the characteristic plaques found in the brains of individuals with Alzheimer's disease. nih.govfrontiersin.org

Nucleation and Elongation Kinetics

The formation of amyloid fibrils follows a nucleation-dependent polymerization mechanism. nih.gov This process involves two key steps: a lag phase, known as primary nucleation, where monomers slowly associate to form a stable nucleus, followed by a rapid elongation phase, where monomers add to the ends of the growing fibril. bmbreports.orgmdpi.com

The rates of these processes are influenced by factors such as Aβ concentration, temperature, pH, and ionic strength. nih.govbmbreports.org High-speed atomic force microscopy (HS-AFM) has allowed for the real-time visualization of fibril nucleation and elongation, revealing two distinct growth modes for Aβ42 fibrils: one producing straight fibrils and another producing spiral fibrils. pnas.org

| Kinetic Parameter | Aβ42 | Aβ40 | Fold Difference (Aβ42 vs. Aβ40) | Source(s) |

| Primary Nucleation Rate | 3 × 10⁻⁴ M⁻² s⁻¹ | 2 × 10⁻⁶ M⁻² s⁻¹ | 150-fold faster | bmbreports.org |

| Elongation Rate | 3 × 10⁶ M⁻¹ s⁻¹ | 3 × 10⁵ M⁻¹ s⁻¹ | 10-fold faster | bmbreports.org |

| Secondary Nucleation Rate | 1 × 10⁴ M⁻² s⁻¹ | 3 × 10³ M⁻² s⁻¹ | 3-fold faster | bmbreports.org |

Polymorphism and Structural Strains of Fibrils

Aβ42 fibrils are not uniform in structure; they exhibit significant polymorphism, meaning they can adopt multiple, distinct, self-propagating conformations, often referred to as strains. nih.govportlandpress.compnas.org These structural variations can arise from different assembly conditions and may be linked to different clinical presentations of Alzheimer's disease. pnas.org

High-resolution techniques like solid-state NMR and cryo-electron microscopy have revealed the atomic-level details of these polymorphic structures. portlandpress.combiorxiv.org A common structural motif in Aβ42 fibrils is an "S-shaped" conformation of the peptide monomer within the fibril. nih.govfrontiersin.org However, other conformations, such as "U-shaped," "ν-shaped," and "υ-shaped" structures, have also been identified. portlandpress.compnas.orgfrontiersin.org

The specific polymorph can influence the fibril's physical properties, such as its mechanical stability. frontiersin.org For example, computational studies have suggested that the S-shaped architecture has a higher mechanical resistance than the U-shaped form. frontiersin.org The polymorphism of Aβ42 fibrils is a critical area of research, as different strains may have different levels of toxicity and propagation potential. nih.govbiorxiv.org

Role of Post-Translational Modifications in Aggregation

Post-translational modifications (PTMs) of the Aβ(1-42) peptide can significantly alter its aggregation properties, toxicity, and resistance to degradation. frontiersin.orgresearchgate.net These modifications, which occur after the protein is synthesized, can act as triggers for the formation of toxic aggregates. frontiersin.orgnih.gov

Key PTMs that influence Aβ(1-42) aggregation include:

N-terminal Truncation and Pyroglutamylation: A significant portion of Aβ found in amyloid plaques is N-terminally truncated, with subsequent pyroglutamylation. frontiersin.orgnih.govresearchgate.net For example, AβpE3-42, which has a pyroglutamate (B8496135) at the third amino acid residue, shows an increased propensity to aggregate compared to the full-length Aβ(1-42). nih.gov This is partly due to increased hydrophobicity. nih.govresearchgate.net These modified peptides are more resistant to enzymatic degradation, which may contribute to their prevalence in plaques. nih.gov Pyroglutamylated Aβ can co-aggregate with unmodified Aβ, forming structurally distinct and highly toxic oligomers. nih.gov

Phosphorylation: Phosphorylation of serine residues, particularly at position 8 (pS8-Aβ42), has been shown to promote aggregation. nih.govrsc.org This modification stabilizes the β-sheet conformation of the peptide, leading to the increased formation of oligomeric aggregates that can act as nuclei for fibrillization. nih.gov While phosphorylation at Ser8 enhances aggregation and has been found in the brains of Alzheimer's patients, it has also been associated with diminished neurotoxicity in some studies. frontiersin.orgresearchgate.netrsc.org This suggests that while it promotes the formation of amyloid structures, these may not be the most toxic species. rsc.org

Isomerization: Isomerization of aspartic acid at position 7 (isoD7) is another significant PTM found in over half of the Aβ molecules in amyloid plaques. frontiersin.org This modification makes the peptide more prone to aggregation, increases its toxicity, and enhances its resistance to enzymatic degradation. frontiersin.org

These PTMs can act individually or in combination to modulate the aggregation cascade of Aβ(1-42), highlighting the chemical heterogeneity of amyloid plaques. nih.gov

| Modification | Location | Effect on Aggregation | Associated Findings |

|---|---|---|---|

| N-terminal Truncation & Pyroglutamylation | N-terminus (e.g., position 3) | Increases aggregation propensity. nih.gov | Increased hydrophobicity and resistance to degradation. nih.govresearchgate.net Forms highly toxic oligomers. nih.gov |

| Phosphorylation | Serine 8 (pS8) | Promotes aggregation by stabilizing β-sheet conformation. nih.gov | Associated with increased cellular binding but potentially diminished neurotoxicity. rsc.org |

| Isomerization | Aspartic acid 7 (isoD7) | Increases aggregation propensity. frontiersin.org | Enhances toxicity and resistance to enzymatic degradation. frontiersin.org |

Interactions with Membranes and Lipid Environments

The interaction of Aβ(1-42) with cell membranes is a critical event that can accelerate its aggregation and contribute to its toxic effects. nih.govplos.org The lipid composition and physical state of the membrane play a significant role in modulating these interactions. nih.govnih.gov

Aβ(1-42) peptides can interact with both neutral and negatively charged lipid bilayers. nih.gov Anionic (negatively charged) lipids, in particular, can significantly increase the rate of Aβ aggregation. nih.gov This is thought to occur through electrostatic interactions that increase the local concentration of the peptide on the membrane surface, facilitating protein-protein interactions. nih.govresearchgate.net The interaction with lipid bilayers can induce a conformational change in Aβ(1-42) from a random coil to a β-sheet structure, which is a prerequisite for aggregation. nih.gov

Lipid Raft Association and Modulation of Aggregation

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, such as gangliosides. nih.gov These domains are crucial in the context of Alzheimer's disease as they are involved in the production and aggregation of Aβ. nih.govfrontiersin.org

The unique lipid environment of rafts provides a favorable platform for Aβ(1-42) to bind and aggregate. nih.gov Both the generation of Aβ from its precursor protein and its subsequent aggregation into toxic oligomers are facilitated within these domains. nih.gov The components of lipid rafts, particularly cholesterol and gangliosides, can directly promote the aggregation of Aβ peptides. nih.gov

Cholesterol and Ganglioside Influence on Conformation and Aggregation

Cholesterol and gangliosides, key components of lipid rafts, have a profound influence on the conformation and aggregation of Aβ(1-42).

Cholesterol: Elevated cholesterol levels in membranes can significantly increase the surface aggregation of Aβ(1-42). nih.govfrontiersin.org Cholesterol-rich membranes appear to promote the local concentration and conformational change of Aβ into a β-structure-rich form, which is prone to aggregation. nih.gov Some studies suggest that cholesterol-induced stiffening of the membrane prevents the peptide from inserting into the bilayer, instead promoting its aggregation on the surface. nih.gov

Gangliosides: Gangliosides, particularly GM1, are known to play a crucial role in initiating Aβ aggregation on the membrane. nih.govcnr.it Aβ(1-42) can specifically bind to clusters of GM1 ganglioside, which act as a seed for amyloid fibril formation. nih.gov The formation of these GM1 clusters is often dependent on the presence of cholesterol. nih.govresearchgate.net The interaction with GM1 facilitates a conformational transition in Aβ(1-42) from a random coil to a β-sheet-rich structure, which is toxic to nerve cells. nih.gov

The interplay between cholesterol and gangliosides within lipid rafts creates a potent environment for nucleating Aβ(1-42) aggregation. nih.gov

Membrane Permeabilization and Pore Formation Mechanisms

A significant aspect of Aβ(1-42) toxicity is its ability to disrupt cell membranes, leading to increased permeability and the formation of pore-like structures. mdpi.commdpi.com This disruption can lead to an uncontrolled influx of ions, such as calcium, which can trigger cell death pathways. mdpi.commdpi.com

The formation of these pores is a complex process. It is hypothesized that Aβ(1-42) oligomers, rather than monomers or mature fibrils, are the primary species responsible for forming these transmembrane channels. mdpi.comacs.org These oligomers can insert into the lipid bilayer and assemble into β-barrel-like structures that act as ion-permeable pores. mdpi.com The formation of these pores is influenced by the lipid composition of the membrane, with both gangliosides and cholesterol playing a cooperative role in their assembly. nih.gov The mechanism of pore formation is thought to involve the Aβ peptide first binding to the membrane surface, undergoing a conformational change, and then inserting into the bilayer to form a conducting structure. acs.org

| Lipid Component/Environment | Effect on Aβ(1-42) | Mechanism |

|---|---|---|

| Anionic Lipids | Accelerates aggregation. nih.gov | Electrostatic interactions increase local peptide concentration on the membrane surface. nih.govresearchgate.net |

| Lipid Rafts | Promotes aggregation and formation of toxic oligomers. nih.gov | Provides a favorable microenvironment enriched in cholesterol and gangliosides. nih.gov |

| Cholesterol | Increases surface aggregation. nih.govfrontiersin.org | Promotes local concentration and conformational change to β-sheet structure. nih.gov |

| Ganglioside GM1 | Initiates aggregation and fibril formation. nih.govcnr.it | Aβ(1-42) binds to GM1 clusters, which act as seeds for aggregation. nih.gov |

| Membrane Permeabilization | Formation of pore-like structures. mdpi.commdpi.com | Oligomers insert into the bilayer and assemble into ion-permeable channels. mdpi.comacs.org |

Cellular and Molecular Mechanisms of Beta Amyloid 1 42 Biogenesis

Amyloid Precursor Protein (APP) Cleavage by Beta-Secretase

The initial and rate-limiting step in the amyloidogenic pathway is the cleavage of APP by the enzyme β-secretase, also known as beta-site APP-cleaving enzyme 1 (BACE1). frontiersin.orgnih.gov BACE1 is a type I transmembrane aspartyl protease. frontiersin.orgnih.gov Its activation is favored in acidic environments, which is consistent with its primary localization within the cell. frontiersin.org

The cleavage of APP by BACE1 occurs at the N-terminus of the Aβ domain. nih.gov This proteolytic event releases a large soluble ectodomain, sAPPβ, into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. nih.govportlandpress.com The C99 fragment is the immediate precursor to the Aβ peptide. wikipedia.org The expression and activity of BACE1 are observed predominantly in neurons and oligodendrocytes. wikipedia.org

Gamma-Secretase Complex Activity and Isoform Generation

Following the action of BACE1, the membrane-bound C99 fragment is subsequently cleaved by the γ-secretase complex. wikipedia.org This is an intramembrane cleavage event that occurs within the transmembrane domain of C99, leading to the generation and release of the Aβ peptide and the APP intracellular domain (AICD). portlandpress.comfrontiersin.org

The γ-secretase is a multi-protein complex composed of four core components: presenilin (PS), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). pnas.orgnih.gov The proteolytic activity of the complex resides within the presenilin component, which functions as an aspartyl protease. nih.govmdpi.com The γ-secretase complex is not specific to APP and cleaves a variety of other type I transmembrane proteins. nih.gov

The cleavage by γ-secretase is imprecise, resulting in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.com The two most common isoforms are Aβ(1-40) and Aβ(1-42). nih.gov While Aβ(1-40) is the more abundant species, Aβ(1-42) is more hydrophobic and has a higher propensity to aggregate, making it the primary component of amyloid plaques. nih.govcell-stress.com

Presenilin Involvement in Gamma-Secretase Functionality

Presenilin is the catalytic core of the γ-secretase complex. nih.govmdpi.com There are two homologous presenilin proteins, presenilin 1 (PS1) and presenilin 2 (PS2). nih.gov Mutations in the genes encoding PS1 and PS2 are a major cause of familial Alzheimer's disease (FAD). nih.govnih.gov These mutations often lead to a shift in the γ-secretase cleavage site, resulting in an increased ratio of Aβ(1-42) to Aβ(1-40). nih.govmdpi.com

The presenilin protein itself undergoes endoproteolysis to form an N-terminal fragment (NTF) and a C-terminal fragment (CTF), which remain associated as a heterodimer and form the active site of the γ-secretase. pnas.org Two conserved aspartate residues, one in each fragment, are essential for the catalytic activity of the enzyme. nih.gov Studies have shown that the absence of presenilin abolishes γ-secretase activity, confirming its critical role in Aβ generation. nih.gov

Factors Influencing Aβ(1-42) to Aβ(1-40) Ratio

The ratio of Aβ(1-42) to Aβ(1-40) is a critical determinant of amyloid plaque formation. cell-stress.com Several factors can influence this ratio:

Familial Alzheimer's Disease (FAD) Mutations: Mutations in APP, PSEN1, and PSEN2 are the most significant factors known to increase the Aβ(1-42)/Aβ(1-40) ratio. mdpi.comcell-stress.com For instance, the PS1-G384A mutant significantly increases Aβ42 production, while mutations like PS1-Δ9 and PS1-L166P can reduce Aβ40 production, thereby altering the ratio. nih.gov

Lipid Environment: The activity and cleavage specificity of the γ-secretase complex can be modulated by the lipid composition of the membrane.

Substrate Presentation: The precise positioning of the C99 substrate within the γ-secretase active site can influence the cleavage site and thus the length of the resulting Aβ peptide.

Cellular Compartmentalization: The generation of different Aβ isoforms can occur in distinct subcellular locations. For example, lysosomal PS2-containing γ-secretase complexes have been implicated in the generation of a significant portion of intracellular Aβ42. cell-stress.com

| Factor | Effect on Aβ(1-42)/Aβ(1-40) Ratio | References |

|---|---|---|

| FAD Mutations (e.g., in PSEN1) | Increases the ratio by either elevating Aβ(1-42) production or decreasing Aβ(1-40) production. | mdpi.comnih.govcell-stress.com |

| Lipid Environment | Modulates γ-secretase activity and cleavage specificity. | N/A |

| Substrate Presentation | Influences the cleavage site within the C99 fragment. | N/A |

| Cellular Localization of γ-Secretase | Different compartments can favor the production of specific Aβ isoforms. | cell-stress.com |

Intracellular Trafficking and Compartmentalization of APP Processing

The processing of APP and the generation of Aβ are tightly regulated by the intracellular trafficking of both APP and the secretase enzymes. nih.gov The colocalization of APP with β- and γ-secretases in specific subcellular compartments is a prerequisite for the amyloidogenic pathway. portlandpress.com

Endosomal-Lysosomal System Involvement

The endosomal-lysosomal pathway is a major site for amyloidogenic processing of APP. mdpi.comoup.com After synthesis, a portion of mature APP reaches the cell surface, where it can be rapidly internalized into endosomes. nih.gov The acidic environment of the endosomes is optimal for BACE1 activity. frontiersin.org Therefore, the transit of APP through these organelles provides a key opportunity for β-secretase cleavage, generating the C99 fragment. frontiersin.orgnih.gov

The C99 fragment can then be cleaved by γ-secretase, which is also present in endosomes, to produce Aβ. frontiersin.org Alternatively, APP and its fragments can be trafficked to lysosomes for degradation. nih.gov Dysregulation of the endosomal-lysosomal system has been linked to increased Aβ production and is considered an early event in Alzheimer's disease pathology. oup.comnih.gov

Genetic Modulators of Beta-Amyloid (1-42) Production

The production of beta-amyloid (1-42) (Aβ(1-42)) is significantly influenced by genetic factors. Mutations in specific genes can alter the processing of the amyloid precursor protein (APP), leading to an increased generation of the more aggregation-prone Aβ(1-42) peptide. These genetic modulators are primarily associated with familial Alzheimer's disease (FAD), a rare, early-onset form of the condition.

The three principal genes implicated in FAD are APP, PSEN1, and PSEN2. frontiersin.org

Presenilin 1 (PSEN1) : The PSEN1 gene encodes for presenilin-1, the catalytic subunit of the γ-secretase complex. mdpi.commdpi.com This complex is responsible for the final cleavage of APP that generates Aβ peptides. Mutations in PSEN1 are the most common cause of FAD, with over 360 mutations reported. mdpi.comnih.gov These mutations often lead to a conformational change in the γ-secretase complex, which alters its proteolytic activity. frontiersin.org The result is typically a decreased production of Aβ(1-40) and an increased production of the longer, more pathogenic Aβ(1-42) and Aβ(1-43) species, thereby raising the Aβ(1-42)/Aβ(1-40) ratio. medicineinnovates.comresearchgate.nettandfonline.com This altered ratio is a key pathogenic event, as Aβ(1-42) is more prone to aggregation and plaque formation. tandfonline.com

Presenilin 2 (PSEN2) : Similar to PSEN1, the PSEN2 gene encodes presenilin-2, another catalytic component of the γ-secretase complex. frontiersin.orgdovepress.com Mutations in PSEN2 are a much rarer cause of FAD compared to PSEN1 mutations. nih.govdovepress.com These mutations also affect γ-secretase function, leading to an increased ratio of Aβ(1-42) to Aβ(1-40), which contributes to the development of Alzheimer's disease. mdpi.comdovepress.com Some studies indicate that certain PSEN2 mutations, like N141I, result in elevated plasma levels of Aβ(1-42). bohrium.com

Beyond these three core genes, other genetic factors can modulate Aβ(1-42) levels and the risk of developing sporadic Alzheimer's disease.

Apolipoprotein E (APOE) : The APOE gene is the most significant genetic risk factor for late-onset Alzheimer's disease. tandfonline.com While not directly involved in the production pathway in the same manner as APP or the presenilins, genetic variants of APOE, particularly the ε4 allele, are strongly associated with increased amyloid plaque deposition and elevated plasma Aβ(1-42) levels. tandfonline.comresearchgate.net

BACE1 : The gene encoding β-site APP cleaving enzyme 1 (BACE1), the rate-limiting enzyme for Aβ production, is also a modulator. pnas.org Genetic variants near the BACE1 gene have been associated with variations in plasma Aβ(1-40) levels. researchgate.net

Other Genetic Loci : Genome-wide association studies (GWAS) have identified other genes that may influence Aβ levels. For example, variants in the CBFA2T3 gene have been linked to the rate of decline of cerebrospinal fluid (CSF) Aβ(1-42) levels in non-demented older adults. aging-us.com

Feedback Mechanisms Regulating Beta-Amyloid (1-42) Production

The production of Aβ(1-42) is not only driven by the forward processing of APP but is also subject to complex feedback regulation. Emerging evidence suggests that Aβ(1-42) itself can influence its own production, creating a potential feed-forward loop that exacerbates its accumulation. This regulation occurs through the modulation of the key enzymes and substrate involved in the amyloidogenic pathway.

One of the primary mechanisms of this feedback loop involves the β-secretase enzyme, BACE1. Studies have shown that Aβ(1-42) can upregulate the expression of BACE1. nih.govnih.gov Soluble, monomeric forms of Aβ(1-42), at non-toxic concentrations, can induce a signaling cascade that leads to the transcriptional activation of the BACE1 gene. researchgate.net This process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov By increasing the transcription of BACE1, Aβ(1-42) effectively enhances the rate-limiting step of its own synthesis, leading to further Aβ production. nih.govnih.gov This creates a vicious cycle where the product of the amyloidogenic pathway stimulates its own formation. nih.gov

In addition to regulating BACE1 expression, Aβ assemblies can also influence the processing of APP more directly. Oligomeric and fibrillar forms of Aβ have been shown to enhance the colocalization and physical interaction between APP and BACE1 within recycling endosomes. frontiersin.org This increased proximity facilitates the β-cleavage of APP, thereby promoting amyloidogenic processing and leading to an intracellular accumulation of newly synthesized Aβ(1-42). frontiersin.org

These findings collectively point to a positive feedback system where Aβ(1-42) can amplify its own production. In familial Alzheimer's disease, an initial overproduction of Aβ due to genetic mutations could trigger this feedback loop, further accelerating the disease process. nih.gov In sporadic cases, other factors like oxidative stress might initiate an increase in secretase activity, leading to Aβ generation that then feeds back to sustain and enhance its own production. nih.govnih.gov

Beta Amyloid 1 42 Clearance and Degradation Pathways

Enzymatic Degradation of Beta-Amyloid (1-42)

A variety of proteases, collectively known as Aβ-degrading enzymes (ADEs), play a critical role in the catabolism of Aβ42. nih.gov These enzymes are found in different cell types and subcellular compartments within the brain and are capable of cleaving Aβ42 into smaller, less toxic fragments. nih.govrndsystems.com Impaired function of these enzymes is believed to contribute significantly to the buildup of Aβ42. rndsystems.com

Role of Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE)

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most extensively studied Aβ-degrading enzymes. acs.orgportlandpress.com

Neprilysin (NEP) is a membrane-bound neutral endopeptidase that is considered a key enzyme in the degradation of extracellular Aβ. jneurosci.orgimrpress.com Its catalytic site faces the extracellular space, making it ideally positioned to degrade Aβ in the brain parenchyma. imrpress.com Studies have shown that NEP can degrade both monomeric and oligomeric forms of Aβ. imrpress.com A deficiency in NEP has been shown to accelerate the formation of Aβ plaques in animal models, highlighting its significant role in Aβ clearance. jneurosci.org Conversely, increasing NEP levels has been demonstrated to reduce Aβ accumulation. acs.org

Insulin-Degrading Enzyme (IDE) is a zinc-metalloproteinase that, despite its name, degrades multiple substrates, including insulin (B600854) and Aβ. portlandpress.commdpi.com IDE is found in the cytosol, on the cell surface, and in the extracellular space, allowing it to degrade both intracellular and extracellular Aβ. imrpress.comscispace.com However, IDE primarily degrades soluble, monomeric forms of Aβ and is less effective against aggregated forms. imrpress.commdpi.com While NEP is considered the main regulator of extracellular Aβ deposition, IDE is thought to primarily govern the clearance of soluble Aβ species. mdpi.com

| Enzyme | Primary Location | Substrate Preference | Key Research Findings |

| Neprilysin (NEP) | Cell surface (extracellular) | Monomeric and oligomeric Aβ | NEP deficiency accelerates Aβ plaque formation in mice. jneurosci.org |

| Insulin-Degrading Enzyme (IDE) | Cytosol, cell surface, extracellular space | Monomeric Aβ | IDE deficiency leads to an increase in soluble Aβ levels. mdpi.com |

Contributions of Endothelin-Converting Enzymes (ECEs)

Endothelin-converting enzymes (ECE-1 and ECE-2) are zinc metalloproteinases that share structural similarities with NEP and are also involved in Aβ degradation. scispace.com

ECE-1 and ECE-2 have been shown to degrade Aβ42 both in vitro and in vivo. scispace.comsemanticscholar.org ECE-1 is capable of hydrolyzing synthetic Aβ40 and Aβ42 at multiple sites. nih.gov Overexpression of ECE-1 in cell lines can reduce extracellular Aβ concentration by up to 90%. nih.gov Studies using heterozygous ECE-1 knockout animals showed an increased amount of Aβ40 and Aβ42 in the brain. scispace.com Similarly, homozygous ECE-2 knockout mice also exhibited a gene-dose-dependent increase in both forms of Aβ. scispace.com ECEs appear to degrade Aβ in different cellular compartments; ECE-1 regulates both secreted and intracellular pools of Aβ, while ECE-2 primarily regulates the intracellular pool within the endosomal-autophagic-lysosomal pathways. nih.gov

| Enzyme | Primary Function | Impact of Deficiency/Inhibition |

| Endothelin-Converting Enzyme 1 (ECE-1) | Degrades both secreted and intracellular Aβ. nih.gov | Heterozygous knockout mice show increased brain levels of Aβ40 and Aβ42. scispace.com |

| Endothelin-Converting Enzyme 2 (ECE-2) | Mainly degrades intracellular Aβ. nih.gov | Homozygous knockout mice show a gene-dose-dependent increase in brain Aβ. scispace.com |

Other Proteases: Plasmin, Cathepsins, Matrix Metalloproteinases (MMPs), BACE

Several other proteases contribute to the degradation of Aβ42.

Plasmin , a serine protease, is capable of degrading both non-aggregated and aggregated fibrillar Aβ with physiological relevance. nih.govnih.gov Reduced plasmin activity has been observed in the brains of individuals with Alzheimer's disease compared to healthy controls. nih.gov

Cathepsins , particularly Cathepsin B, are involved in Aβ degradation. en-journal.org Cathepsin B, a cysteine protease found in lysosomes, is critical for the clearance of oligomeric Aβ in microglia. nih.goven-journal.org Loss of Cathepsin B in knockout mice leads to an increase in Aβ and neurodegeneration. nih.gov

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. en-journal.org Several MMPs, including MMP-2 and MMP-9, have been shown to degrade both monomeric and fibrillar forms of Aβ. nih.goven-journal.org For instance, MMP-9 has been demonstrated to cleave soluble Aβ at multiple sites that are important for the formation of β-sheets. nih.gov

Beta-site APP cleaving enzyme (BACE) , specifically BACE1 and BACE2, are known for their role in the production of Aβ. However, they have also been shown to possess Aβ-degrading activity. nih.govresearchgate.net BACE2, in particular, has been identified as a potent Aβ-degrading protease, cleaving Aβ42 at multiple sites, with the principal cleavage occurring at Leu34-Met35. nih.gov BACE1 also degrades Aβ, though less efficiently than BACE2. nih.gov

| Protease Family | Specific Enzyme(s) | Role in Aβ42 Degradation |

| Serine Protease | Plasmin | Degrades both monomeric and fibrillar Aβ. nih.govnih.gov |

| Cysteine Proteases | Cathepsin B | Degrades oligomeric Aβ within lysosomes. nih.goven-journal.org |

| Matrix Metalloproteinases | MMP-2, MMP-9 | Degrade monomeric and fibrillar Aβ in the extracellular space. nih.goven-journal.org |

| Aspartic Proteases | BACE1, BACE2 | Cleave Aβ peptides into smaller fragments. nih.govresearchgate.net |

Non-Enzymatic Clearance Mechanisms

In addition to enzymatic degradation, Aβ42 is cleared from the brain through several non-enzymatic, fluid-based systems that rely on the bulk flow of interstitial fluid. nih.gov

Interstitial Fluid (ISF) Bulk Flow and Glymphatic System

The brain's interstitial fluid (ISF) serves as a medium for the removal of metabolic waste products, including soluble Aβ. nih.gov The continuous bulk flow of ISF facilitates the clearance of these solutes from the brain parenchyma. nih.govnih.gov

A key component of this clearance is the glymphatic system , an astroglial-mediated pathway that promotes the exchange of cerebrospinal fluid (CSF) with ISF. nih.govmedrxiv.org This system is particularly active during sleep. nih.gov CSF enters the brain along periarterial spaces, mixes with the ISF, and then exits along perivenous spaces, carrying away solutes like Aβ. nih.govaginganddisease.org The water channel aquaporin-4 (AQP4), located on astrocyte end-feet, plays a crucial role in facilitating this fluid exchange. aginganddisease.orgmdpi.com Impairment of the glymphatic system is thought to contribute to the accumulation of Aβ. medrxiv.org

Perivascular Drainage Pathways

Perivascular drainage, also known as intramural periarterial drainage, is another critical pathway for the elimination of ISF and solutes from the brain. en-journal.orgnih.gov In this pathway, ISF and dissolved solutes, including Aβ, move from the brain parenchyma into the basement membranes of capillaries and arteries. mdpi.comnih.gov The fluid then drains out of the brain along the walls of these blood vessels. en-journal.orgnih.gov

The efficiency of this drainage is thought to be dependent on arterial pulsations. nih.govnih.gov A failure of this pathway can lead to the accumulation of Aβ within the vessel walls, a condition known as cerebral amyloid angiopathy (CAA), which is often seen in conjunction with Alzheimer's disease. en-journal.orgnih.gov Factors such as aging and certain genetic predispositions can impair the effectiveness of these perivascular drainage pathways. nih.gov

| Clearance Mechanism | Description | Key Features |

| Glymphatic System | A brain-wide network facilitating CSF-ISF exchange for waste removal. nih.govmedrxiv.org | Primarily active during sleep; dependent on aquaporin-4 channels on astrocytes. nih.govmdpi.com |

| Perivascular Drainage | ISF and solutes drain along the basement membranes of cerebral arteries and capillaries. mdpi.comnih.gov | Dependent on arterial pulsations; failure can lead to cerebral amyloid angiopathy. nih.govnih.gov |

Trans-Blood-Brain Barrier (BBB) Transport Mechanisms

The clearance of beta-amyloid (1-42) (Aβ42) from the brain is a critical process for maintaining neuronal homeostasis, and its dysregulation is a key factor in the pathogenesis of Alzheimer's disease. The blood-brain barrier (BBB) plays a pivotal role in this process, acting as a dynamic interface that facilitates the transport of Aβ42 out of the brain (efflux) and, conversely, can also mediate its entry from the periphery (influx). This transport is not a simple diffusion process but is tightly regulated by specific receptor-mediated mechanisms on the endothelial cells of the BBB.

Receptor-Mediated Efflux (e.g., LRP1, VLDLR, P-glycoprotein)

The efflux of Aβ42 across the BBB is a primary clearance pathway, and several key receptors and transporters are involved in this process. Low-density lipoprotein receptor-related protein 1 (LRP1) is a major receptor responsible for the transport of Aβ42 from the brain parenchyma to the blood. researchgate.net Aβ peptides bind to LRP1 on the abluminal side (brain side) of the brain endothelial cells, and this complex is then internalized and transcytosed to the luminal side (blood side) for release into circulation. researchgate.net Evidence suggests that LRP1 expression is reduced in the brains of Alzheimer's disease patients, which could contribute to the accumulation of Aβ42. bauerhartzlab.org

P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is another crucial transporter in Aβ42 efflux. bauerhartzlab.org Located on the luminal membrane of the BBB, P-gp actively pumps Aβ42 out of the endothelial cells into the bloodstream, thereby preventing its re-entry into the brain and facilitating its clearance. bauerhartzlab.orgd-nb.info The concerted action of LRP1-mediated uptake from the brain and P-gp-mediated expulsion into the blood forms an efficient clearance system. bauerhartzlab.orgd-nb.info

| Receptor/Transporter | Location on BBB Endothelial Cell | Function in Aβ42 Efflux |

|---|---|---|

| Low-density lipoprotein receptor-related protein 1 (LRP1) | Abluminal (brain-facing) membrane | Mediates the initial uptake and transcytosis of Aβ42 from the brain parenchyma into the endothelial cell. researchgate.net |

| P-glycoprotein (P-gp/ABCB1) | Luminal (blood-facing) membrane | Actively transports Aβ42 out of the endothelial cell into the bloodstream. bauerhartzlab.org |

| Very low-density lipoprotein receptor (VLDLR) | Primarily on the abluminal membrane | Contributes to the clearance of Aβ, particularly in complex with apolipoprotein E. |

Receptor-Mediated Influx (e.g., RAGE)

While efflux mechanisms are crucial for Aβ42 clearance, there are also receptors that mediate its influx from the circulation into the brain. The Receptor for Advanced Glycation End products (RAGE) is the primary receptor responsible for this transport. jneurosci.orgfrontiersin.org RAGE is a multiligand receptor of the immunoglobulin superfamily and is expressed on the luminal side of the BBB. frontiersin.org The interaction of circulating Aβ42 with RAGE facilitates its transport across the BBB into the brain, thereby contributing to its accumulation. jneurosci.orgfrontiersin.org

Under pathological conditions such as Alzheimer's disease, the expression of RAGE is upregulated, while efflux receptors like LRP1 are downregulated. plos.org This imbalance leads to a net influx of Aβ42 into the brain, exacerbating amyloid pathology. The binding of Aβ42 to RAGE can also trigger a cascade of cellular events, including oxidative stress and inflammatory responses within the endothelial cells, which can further compromise the integrity of the BBB. jneurosci.orgtandfonline.com

| Receptor | Location on BBB Endothelial Cell | Function in Aβ42 Influx |

|---|---|---|

| Receptor for Advanced Glycation End products (RAGE) | Luminal (blood-facing) membrane | Mediates the transport of Aβ42 from the blood into the brain. jneurosci.orgfrontiersin.org |

Cellular Uptake and Degradation by Glial Cells

In addition to transport across the BBB, glial cells, including microglia and astrocytes, play a significant role in the clearance of Aβ42 from the brain parenchyma. These cells internalize and degrade Aβ42 through various cellular mechanisms.

Microglial Phagocytosis and Lysosomal Processing

Microglia are the resident immune cells of the central nervous system and are highly efficient phagocytes. researchgate.netbiorxiv.org They recognize and engulf Aβ42, particularly in its fibrillar form, through a variety of cell surface receptors, including scavenger receptors (such as CD36), Toll-like receptors, and β1 integrin. frontiersin.orgjneurosci.org Upon binding, microglia internalize Aβ42 aggregates into phagosomes.

Once inside the microglia, the phagosomes fuse with lysosomes, forming phagolysosomes. nih.gov Within the acidic environment of the phagolysosome, Aβ42 is subjected to degradation by a host of lysosomal hydrolases, including cathepsins. frontiersin.org Effective lysosomal processing is crucial for the complete breakdown of Aβ42. However, the capacity of microglia to degrade Aβ42 can be overwhelmed, and chronic activation of microglia by Aβ42 can lead to the release of pro-inflammatory cytokines, which can contribute to neuronal damage.

Astrocytic Uptake and Clearance Roles

Astrocytes, the most abundant glial cells in the brain, also contribute significantly to Aβ42 clearance. nih.gov They are capable of internalizing Aβ42, with studies indicating a preference for oligomeric and fibrillar forms over monomers. nih.gov The uptake of Aβ42 by astrocytes is mediated by several receptors, including LRP1. jneurosci.org

Once internalized, Aβ42 is trafficked through the endosomal-lysosomal pathway for degradation. Astrocytes also play a role in the enzymatic degradation of extracellular Aβ42 by secreting enzymes such as neprilysin and insulin-degrading enzyme. However, similar to microglia, the clearance capacity of astrocytes can be saturated. Furthermore, some studies suggest that Aβ42 can accumulate within astrocytes, potentially leading to cellular dysfunction. jneurosci.org

| Glial Cell Type | Primary Clearance Mechanism | Key Receptors/Pathways |

|---|---|---|

| Microglia | Phagocytosis | Scavenger receptors (e.g., CD36), Toll-like receptors, β1 integrin, Lysosomal degradation. frontiersin.orgjneurosci.org |

| Astrocytes | Uptake and enzymatic degradation | LRP1, Endosomal-lysosomal pathway, Secretion of Aβ-degrading enzymes. jneurosci.org |

Intracellular Clearance and Resistance to Degradation

The intracellular fate of beta-amyloid (1-42) (Aβ42) is a critical determinant of its potential toxicity. While cells have mechanisms to clear internalized Aβ42, the peptide, particularly in its aggregated state, exhibits a notable resistance to degradation. nih.govnih.gov This resistance can lead to its intracellular accumulation and subsequent cellular dysfunction.

Studies have shown that synthetic Aβ42 peptides can accumulate within cultured cells and remain stable for extended periods. nih.govnih.gov This intracellular accumulation is linked to the peptide's propensity to aggregate. nih.govnih.gov Non-aggregated or shorter forms of beta-amyloid are less prone to accumulate. nih.govnih.gov The accumulated Aβ42 is often found in an aggregated state within dense organellar compartments that are consistent with late endosomes or secondary lysosomes. nih.govnih.gov

The localization of Aβ42 within the endosomal-lysosomal pathway suggests that while it is targeted for degradation, the process is inefficient. sci-hub.se The aggregated nature of Aβ42 may render it resistant to the proteolytic enzymes present in lysosomes. nih.gov This incomplete degradation can lead to the build-up of Aβ42 within these organelles, potentially impairing their function. The inability of cells to effectively clear aggregated Aβ42 is thought to be a key factor in the progression of cellular pathology in Alzheimer's disease. diva-portal.org Furthermore, the E3 ubiquitin ligase Parkin has been shown to promote the clearance of intracellular Aβ42, suggesting a role for the ubiquitin-proteasome system in its degradation. oup.com

Lysosomal Accumulation and Dysfunction

The endosomal-lysosomal system is a key site for the intracellular accumulation and attempted degradation of Aβ42. However, the properties of Aβ42 make it resistant to complete breakdown, leading to lysosomal dysfunction.

Studies have demonstrated that a significant portion of intracellular Aβ42 is found within the endosomal/lysosomal system. nih.gov Unlike the shorter Aβ40 isoform, which is more readily degraded, Aβ42 is largely resistant to lysosomal proteolysis and tends to accumulate. nih.gov Research indicates that Aβ42 can tightly insert itself into the lysosomal membrane. nih.gov This membrane insertion is thought to destabilize the lysosome, potentially leading to the leakage of lysosomal enzymes into the cytoplasm and subsequent cellular damage. nih.gov The accumulation of Aβ42 within these vesicles can lead to the formation of amyloid-like aggregates. tandfonline.com

This accumulation is not a passive process; it actively impairs lysosomal function. For instance, the presence of Aβ42 can disrupt the acidic environment of the lysosome, which is crucial for the activity of its digestive enzymes. frontiersin.org In microglial cells, Aβ42 has been shown to reduce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis, further compromising the cell's ability to clear waste products. frontiersin.org This lysosomal impairment can also hinder the degradation of other substrates, such as photoreceptor outer segments in retinal pigment epithelial (RPE) cells, contributing to cellular dysfunction. mdpi.com The age-dependent decline in the efficiency of the autophagic-lysosomal pathway can exacerbate Aβ42-induced neurotoxicity. plos.org

Table 1: Research Findings on Lysosomal Accumulation and Dysfunction of Beta-Amyloid (1-42)

| Research Finding | Key Observations | Relevant Cell Types |

|---|---|---|

| Membrane Insertion | A major portion of Aβ42 tightly inserts into the lysosomal membrane, while a smaller portion is peripherally associated. nih.gov | Differentiated PC12 cells |

| Oligomer Formation | Membrane-inserted Aβ42 tends to form multiple oligomeric aggregates. nih.gov | In vitro models |

| Resistance to Degradation | Internalized Aβ42 is largely resistant to degradation and accumulates as insoluble aggregates in late endosomes or secondary lysosomes. nih.gov | Variety of cell types |

| Impaired Acidification | Aβ42 challenge in microglial cells leads to inadequate lysosomal acidification. frontiersin.org | Primary microglial cells |

| TFEB Inhibition | Aβ42 induces a dose-dependent reduction of TFEB in the nucleus of primary microglial cells. frontiersin.org | Primary microglial cells |

| Age-Dependent Dysfunction | Aβ42 causes an extensive accumulation of autophagic vesicles that become increasingly dysfunctional with age. plos.org | Drosophila neurons |

Ubiquitin-Proteasome System (UPS) Involvement

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most short-lived intracellular proteins. Its role in Aβ42 clearance is complex, with evidence suggesting both that Aβ42 is a substrate for the proteasome and that its accumulation can impair UPS function.

The systematic presence of ubiquitinated protein inclusions in neurodegenerative diseases suggests a dysfunction of the UPS. karger.com Research has shown that aggregated forms of Aβ42, particularly small oligomers, can act as competitive substrates for the chymotrypsin-like activity of the human 20S proteasome. acs.org This interaction suggests that the proteasome may be a natural pathway for Aβ42 clearance. acs.org However, this competitive binding can also lead to the inhibition of the proteasome's ability to degrade other protein substrates. acs.orgnih.gov

The accumulation of Aβ42 within neurons has been shown to inhibit the activities of the proteasome and deubiquitinating enzymes. jneurosci.org This impairment of the UPS can lead to a vicious cycle, where reduced proteasome activity leads to further accumulation of Aβ42 and other ubiquitinated proteins, exacerbating cellular stress. nih.govnih.gov The inhibition of the proteasome by Aβ oligomers has been observed to cause the pathological accumulation of both Aβ and tau in animal models. nih.gov Therefore, while the UPS has the potential to degrade Aβ42, its impairment by Aβ aggregates is a significant factor in disease pathogenesis.

Table 2: Research Findings on the Ubiquitin-Proteasome System (UPS) and Beta-Amyloid (1-42)

| Research Finding | Key Observations | Experimental System |

|---|---|---|

| Competitive Substrate | Aggregated forms of Aβ(1-42), especially small oligomers, are competitive substrates for the chymotrypsin-like activity of the human 20S proteasome. acs.org | In vitro with human 20S proteasome |

| Proteasome Inhibition | Aβ oligomers, but not monomers, inhibit the proteasome. nih.gov | In vitro and 3xTg-AD mice |

| Impaired Ubiquitination | Accumulation of Aβ within primary neurons leads to impairments in proteasome and ubiquitination activities. nih.gov | Tg2576 primary neurons |

| MVB Sorting Impairment | Aβ accumulation in neurons impairs the multivesicular body (MVB) sorting pathway by inhibiting the UPS. jneurosci.org | Cultured neurons |

| Consequences of Inhibition | Inhibiting proteasome function in vivo causes the pathological accumulation of both Aβ and tau. nih.gov | 3xTg-AD mice |

Peripheral Beta-Amyloid (1-42) Clearance Mechanisms

The clearance of Aβ42 from the brain is not solely dependent on central nervous system mechanisms. A significant portion of brain-derived Aβ is cleared into the periphery, where various organs and systems contribute to its removal. It is estimated that approximately 40-60% of Aβ clearance from the brain occurs via peripheral routes. nih.gov

The transport of Aβ across the blood-brain barrier (BBB) is a critical step in its peripheral clearance. Low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor expressed on the surface of endothelial cells of the BBB that binds to Aβ42 and facilitates its transport out of the brain. nih.govmdpi.com

Once in the peripheral circulation, Aβ42 can be cleared by several mechanisms:

Hepatic and Renal Clearance: The liver is a primary organ for the clearance of circulating Aβ. mdpi.com Studies have shown that the liver can sequester a large percentage of injected Aβ. mdpi.com The kidneys also play a role in the clearance of Aβ, although to a lesser extent than the liver. mdpi.comneuroscigroup.us

Enzymatic Degradation: Various enzymes present in the blood can degrade Aβ42. nih.gov

Cellular Clearance: Immune cells, such as monocytes and macrophages, can phagocytose and clear Aβ from the circulation. mdpi.comresearchgate.net Red blood cells (RBCs) have also been shown to bind to Aβ42, potentially acting as a transport and clearance mechanism. nih.govmdpi.com

Dysfunction in these peripheral clearance mechanisms can lead to an increase in circulating Aβ levels, which may, in turn, disrupt the equilibrium of Aβ between the brain and the periphery, potentially contributing to its accumulation in the brain. nih.gov

Table 3: Key Mechanisms of Peripheral Beta-Amyloid (1-42) Clearance

| Clearance Mechanism | Key Components/Observations | Primary Location(s) |

|---|---|---|

| Blood-Brain Barrier Transport | Mediated by receptors such as LRP1. nih.govmdpi.com | Brain endothelial cells |

| Hepatic Clearance | The liver sequesters a significant portion of circulating Aβ. mdpi.com | Liver |

| Renal Clearance | The kidneys contribute to the excretion of Aβ. mdpi.comneuroscigroup.us | Kidneys |

| Cellular Phagocytosis | Monocytes and macrophages engulf and degrade Aβ. mdpi.comresearchgate.net | Blood, Spleen |

| Binding to Blood Cells | Aβ binds to red blood cells, which may facilitate its transport and clearance. nih.govmdpi.com | Blood |

| Enzymatic Degradation | Various proteases in the blood can break down Aβ. nih.gov | Blood |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| beta-Amyloid (1-42) human |

| beta-Amyloid (1-40) human |

| Ubiquitin |

| Tau |

| Cathepsin D |

| Neprilysin |

Neurotoxicity and Pathogenic Mechanisms of Beta Amyloid 1 42

Synaptic Dysfunction and Loss

Synaptic dysfunction is recognized as an early and critical event in the progression of Alzheimer's disease, preceding the widespread neuronal loss that characterizes later stages. nih.gov Soluble oligomers of Aβ42 are considered the primary culprits in instigating synaptic damage. nih.gov These toxic species disrupt the intricate machinery of synaptic transmission, leading to impaired communication between neurons and contributing significantly to the cognitive decline observed in the disease.

Disruption of Synaptic Plasticity

Beta-amyloid (1-42) plays a pathogenic role in diminishing synaptic plasticity, a fundamental process for learning and memory. nih.gov Experimental evidence consistently demonstrates that Aβ42 oligomers disrupt long-term potentiation (LTP), a key cellular mechanism underlying memory formation, while enhancing long-term depression (LTD), which weakens synaptic connections. nih.govfrontiersin.orgjove.com

One of the mechanisms by which Aβ42 impairs LTP is through the disruption of glutamate (B1630785) recycling at the synapse. nih.gov By inhibiting excitatory-amino-acid-transporters, Aβ42 leads to an elevation of extracellular glutamate levels. nih.gov This excess glutamate can over-activate extrasynaptic N-methyl-D-aspartate (NMDA) receptors, particularly those containing the NR2B subunit, which in turn contributes to the suppression of LTP. nih.govfrontiersin.orgpnas.org Studies have shown that blocking these NR2B-containing NMDA receptors can rescue the Aβ42-induced LTP deficit. nih.gov

Furthermore, Aβ42's interference with synaptic plasticity is also linked to its effects on other glutamate receptors, such as AMPA receptors. Aβ can impair the trafficking and function of AMPA receptors, which are crucial for the expression of LTP. eurogentec.comresearchgate.net The peptide can also trigger the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in LTP induction, in a manner that ultimately disrupts synaptic function. researchgate.netnih.gov

The following table summarizes key research findings on the disruption of synaptic plasticity by beta-amyloid (1-42).

| Finding | Model System | Key Aβ42 Effect | Receptor/Protein Involved | Reference |

| Aβ42 oligomers perturb hippocampal long-term potentiation (LTP). | Hippocampal Slices | Impairment of LTP | - | nih.gov |

| Aβ42 inhibits glutamate reuptake, leading to elevated extracellular glutamate. | Synaptic Preparations | Disruption of Glutamate Recycling | Excitatory-Amino-Acid-Transporters | nih.gov |

| Elevated glutamate from Aβ42 action activates extrasynaptic NR2B-containing NMDA receptors, impairing LTP. | Hippocampal Neurons | LTP Deficit | NR2B-containing NMDA receptors | nih.govpnas.org |

| Aβ42 administration significantly decreases fEPSP slope and PS amplitude, inhibiting LTP. | In vivo rat model | Inhibition of LTP | - | nih.gov |

| Aβ42 impairs AMPA receptor trafficking and function. | Cultured Neurons | Reduced Synaptic Strength | AMPA Receptors, CaMKII | eurogentec.comresearchgate.net |

Altered Neurotransmitter Release and Receptor Function

Beta-amyloid (1-42) significantly alters the release of neurotransmitters and the function of their corresponding receptors, further contributing to synaptic dysfunction. The peptide has been shown to interact with various receptor types, leading to a cascade of downstream effects that disrupt normal synaptic signaling.

Aβ42 can directly impact the machinery of neurotransmitter release. Evidence suggests that Aβ42 can be internalized at presynaptic terminals, where it interacts with synaptophysin. nih.govsgul.ac.uk This interaction can disrupt the complex formed between synaptophysin and VAMP2, leading to an increase in the number of primed vesicles and altered exocytosis. nih.gov Some studies have reported that soluble Aβ42 oligomers can initially increase the vesicular release of glutamate, leading to a transient hyperexcitation, which is then followed by a depletion of intravesicular glutamate and reduced release. pnas.org

In addition to its presynaptic effects, Aβ42 directly interacts with and modulates the function of several postsynaptic receptors. It binds with high affinity to the alpha7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govimrpress.com This interaction is thought to facilitate the internalization of Aβ42, leading to its intracellular accumulation and subsequent neurotoxicity. researchgate.net Furthermore, the binding of Aβ42 to α7nAChRs can inhibit acetylcholine release and receptor-dependent calcium activation. nih.gov Aβ42 also affects other receptors, including β2 adrenergic receptors, inducing their internalization and degradation. nih.gov The peptide's interaction with NMDA and AMPA receptors is a critical component of its synaptotoxicity, as discussed in the context of synaptic plasticity. frontiersin.orgeurogentec.com

The table below details research findings concerning the altered neurotransmitter release and receptor function due to beta-amyloid (1-42).

| Finding | Model System | Key Aβ42 Effect | Receptor/Protein Involved | Reference |

| Aβ42 is internalized and localizes to presynaptic terminals. | Cultured Neurons | Presynaptic Accumulation | - | nih.gov |

| Aβ42 interacts with synaptophysin, disrupting the synaptophysin-VAMP2 complex and altering exocytosis. | Dissociated Hippocampal Neurons | Altered Neurotransmitter Release | Synaptophysin, VAMP2 | nih.gov |

| Soluble Aβ42 oligomers initially increase vesicular glutamate storage and release, followed by depletion. | Single Glu Varicosities | Biphasic effect on Glutamate Release | VGLUT1 | pnas.org |

| Aβ42 binds with high affinity to the alpha7 nicotinic acetylcholine receptor (α7nAChR). | Human Brain Tissue, Cell Lines | Receptor Binding | α7nAChR | nih.govimrpress.com |

| Interaction with α7nAChR facilitates Aβ42 internalization and intracellular accumulation. | Cultured Neuroblastoma Cells | Intracellular Aβ42 Accumulation | α7nAChR | researchgate.net |

| Aβ42 induces internalization and degradation of β2 adrenergic receptors. | Primary Prefrontal Cortical Neurons | Receptor Downregulation | β2 Adrenergic Receptor | nih.gov |

Excitotoxicity Mechanisms

Excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a significant mechanism of Aβ42-induced neurotoxicity. nih.gov As mentioned previously, Aβ42 can disrupt glutamate homeostasis by inhibiting its reuptake, leading to an accumulation of glutamate in the synaptic cleft. nih.gov This sustained presence of glutamate results in the overactivation of glutamate receptors, particularly NMDA receptors. frontiersin.org

The overstimulation of NMDA receptors by excess glutamate triggers a massive influx of calcium ions (Ca2+) into the neuron. researchgate.netjneurosci.org While calcium is a vital second messenger, its excessive intracellular concentration is highly toxic. This calcium overload activates a variety of downstream enzymes, including proteases, phospholipases, and endonucleases, which can degrade essential cellular components and ultimately lead to cell death. jneurosci.org

Furthermore, Aβ42 can directly render neurons more vulnerable to excitotoxicity. jneurosci.org Studies have shown that prolonged exposure to Aβ42 can destabilize neuronal calcium regulation, leading to elevated resting levels of intracellular calcium and enhanced calcium responses to glutamate receptor activation. jneurosci.org This pre-existing disruption of calcium homeostasis makes neurons more susceptible to the damaging effects of even normal levels of glutamate, creating a vicious cycle of neurotoxicity. The neurotoxicity induced by soluble Aβ42 oligomers can also involve glutamatergic hyperexcitation caused by the proinflammatory mediator TRAIL. nih.gov

The following table summarizes research findings related to the excitotoxicity mechanisms of beta-amyloid (1-42).

| Finding | Model System | Key Aβ42 Effect | Receptor/Protein Involved | Reference |

| Aβ42 enhances glutamate neurotoxicity. | Human Cerebral Cortical Cell Cultures | Increased Neuronal Vulnerability | Glutamate Receptors | jneurosci.org |

| Aβ42 destabilizes neuronal calcium regulation, leading to elevated intracellular calcium. | Human Cerebral Cortical Cell Cultures | Calcium Homeostasis Disruption | - | jneurosci.org |

| Aβ42-induced neurotoxicity involves glutamatergic hyperexcitation mediated by TRAIL. | Human Entorhinal/Hippocampal Brain Slices | Proinflammatory-mediated Excitotoxicity | TRAIL | nih.gov |

| Aβ42-induced LTP damage is linked to elevated extracellular glutamate and can be rescued by blocking NR2B-containing NMDA receptors. | Hippocampal Slices | Glutamate-mediated Synaptic Disruption | NR2B-containing NMDA receptors | nih.gov |

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress is a prominent and early feature in the pathogenesis of Alzheimer's disease, and beta-amyloid (1-42) is a key contributor to this cellular imbalance. researchgate.netnih.govmdpi.com Oxidative stress arises from an overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and nucleic acids. researchgate.net Aβ42 is known to induce the generation of ROS, creating a state of oxidative stress that contributes significantly to its neurotoxic effects. nih.govnih.gov The methionine residue at position 35 of the Aβ42 peptide has been identified as being critical to its oxidative stress-inducing and neurotoxic properties. researchgate.netsemanticscholar.org

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria, the primary sites of cellular energy production, are major targets of Aβ42-induced oxidative stress. frontiersin.org Aβ42 can accumulate within mitochondria, leading to a cascade of detrimental effects on mitochondrial function. plos.org This mitochondrial accumulation of Aβ42 is sufficient to cause mitochondrial dysfunction and subsequent cell death. plos.org

Aβ42-induced mitochondrial dysfunction manifests in several ways. It can lead to an increase in mitochondrial ROS production, further exacerbating oxidative stress. plos.orgmdpi.com The peptide can also cause a loss of mitochondrial membrane potential, which is crucial for ATP synthesis. plos.orgmdpi.comnih.gov This disruption of the mitochondrial membrane potential impairs the cell's ability to produce energy, leading to bioenergetic impairment. plos.org Furthermore, Aβ42 can interfere with the electron transport chain, the primary mechanism of ATP production, and disrupt mitochondrial dynamics, leading to increased mitochondrial fragmentation. frontiersin.org The activation of NADPH oxidase in astrocytes by Aβ has been identified as a primary source of ROS that leads to mitochondrial dysfunction and neuronal death. nih.govjneurosci.org

The table below presents research findings on mitochondrial dysfunction and bioenergetic impairment caused by beta-amyloid (1-42).

| Finding | Model System | Key Aβ42 Effect | Cellular Component/Process | Reference |

| Aβ42 accumulates in mitochondria, inducing dysfunction and apoptotic cell death. | HT22 Hippocampal Cells | Mitochondrial Dysfunction | Mitochondria | plos.org |

| Aβ42 increases mitochondrial and cellular ROS. | Primary Human Coronary Artery Endothelial Cells | Increased ROS Production | Mitochondria | mdpi.com |

| Aβ42 causes a loss of mitochondrial membrane potential. | Astrocytes, Cardiac Cells | Mitochondrial Depolarization | Mitochondrial Membrane | mdpi.comnih.gov |

| Aβ42 impairs ATP generation. | HT22 Hippocampal Cells | Bioenergetic Impairment | Mitochondria | plos.org |

| Aβ42 induces mitochondrial dysfunction through the activation of NADPH oxidase in astrocytes. | Astrocyte-Neuron Co-cultures | Oxidative Stress-induced Mitochondrial Damage | NADPH Oxidase | nih.govjneurosci.org |

| Aβ oligomers disrupt mitochondrial dynamics, leading to increased mitochondrial fragmentation. | Neurons | Altered Mitochondrial Morphology | Mitochondria | frontiersin.org |

Lipid Peroxidation and Protein Carbonylation

The excessive ROS generated by beta-amyloid (1-42) leads to widespread oxidative damage to cellular macromolecules, most notably lipids and proteins. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly those in cell membranes. Aβ42 can insert into cellular membranes, initiating lipid peroxidation and generating reactive aldehydes such as 4-hydroxynonenal (B163490) (HNE) and acrolein. nih.govnih.gov These byproducts of lipid peroxidation are themselves highly toxic and can further propagate cellular damage. For instance, HNE can covalently modify and alter the function of key proteins, including the glutamate transporter Glt-1, which can contribute to excitotoxicity. nih.gov

Protein carbonylation is an irreversible form of protein oxidation that can lead to a loss of protein function. Aβ42-induced oxidative stress results in increased levels of protein carbonylation. researchgate.net Specific proteins that are susceptible to this oxidative modification in the context of Aβ42 neurotoxicity include creatine (B1669601) kinase and beta-actin. researchgate.netnih.gov The oxidative modification of these proteins can impair cellular energy metabolism and cytoskeletal integrity, respectively.

The following table summarizes research findings on lipid peroxidation and protein carbonylation induced by beta-amyloid (1-42).

| Finding | Model System | Key Aβ42 Effect | Biomarker of Damage | Reference |

| Aβ42 induces lipid peroxidation in neurons. | Neuronal Cultures | Membrane Damage | Lipid Peroxidation Products (HNE, acrolein) | nih.gov |

| Aβ42 increases lipid peroxidation in the temporal cortex. | In vivo rat model | Oxidative Damage | Malondialdehyde (MDA) | turkishneurosurgery.org.tr |

| The lipid peroxidation product HNE covalently modifies and alters the function of the glutamate transporter Glt-1. | Synaptosomes, AD Brain Tissue | Impaired Glutamate Transport | HNE Adducts | nih.govnih.gov |

| Aβ42 induces protein oxidation (carbonylation). | Hippocampal Neurons | Protein Damage | Protein Carbonyls | researchgate.net |

| Creatine kinase and beta-actin are targets of Aβ42-induced protein oxidation. | AD Brain Tissue | Enzyme and Structural Protein Damage | Carbonyl Groups | researchgate.netnih.gov |

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and trafficking. The accumulation of misfolded proteins, such as Aβ (1-42), can disrupt ER function, leading to a state known as ER stress. researchgate.net In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged ER stress can shift the UPR towards promoting cell death. plos.org

Research has shown that oligomeric forms of Aβ (1-42) are potent inducers of a mild UPR activation. nih.gov This activation is considered a contributor to the oligomer-specific toxicity of Aβ (1-42). nih.gov Key molecular players in this process include the glucose-regulated protein 78 (GRP78), also known as BiP, which is a central regulator of the UPR. researchgate.netnih.gov Studies have demonstrated increased levels of GRP78/BiP in the brains of individuals with Alzheimer's disease. researchgate.net